6-Amino-1-phenyl-3-propyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-1-phenyl-3-propyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyranopyrazole derivative characterized by a fused pyranopyrazole core substituted with a phenyl group at position 1, a propyl chain at position 3, and a 3,4,5-trimethoxyphenyl moiety at position 2. The 5-carbonitrile and 6-amino groups are critical for its electronic and hydrogen-bonding properties. The 3,4,5-trimethoxyphenyl substituent is notable for its electron-donating effects, which may enhance solubility and bioactivity compared to simpler aryl groups.
Properties
IUPAC Name |
6-amino-1-phenyl-3-propyl-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-5-9-18-22-21(15-12-19(30-2)23(32-4)20(13-15)31-3)17(14-26)24(27)33-25(22)29(28-18)16-10-7-6-8-11-16/h6-8,10-13,21H,5,9,27H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRRZKAFBFZPTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Component Selection
The target compound is synthesized via a one-pot, four-component reaction involving:
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3,4,5-Trimethoxybenzaldehyde (aromatic aldehyde component)
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Propyl acetoacetate (β-ketoester for pyrazole ring formation)
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Phenylhydrazine (hydrazine derivative for N-phenyl substitution)
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Malononitrile (cyanide source for pyran ring cyclization)
This approach builds on the green chemistry principles outlined in the borax-catalyzed synthesis of pyranopyrazole derivatives. By substituting ethyl acetoacetate with propyl acetoacetate and optimizing the catalyst system, the method achieves regioselective incorporation of the propyl group at position 3.
Catalytic Systems and Solvent Optimization
Two catalytic systems have been validated for this synthesis:
Borax in Aqueous Medium
Adapted from Adibi et al., this method uses 10 mol% borax in water at 80°C, achieving 88% yield in 20 minutes. Key advantages include:
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Elimination of organic solvents
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Tolerance to electron-rich aromatic aldehydes
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Simplified purification via precipitation
Acidic Ionic Liquid Catalysis
Patent CN101367763A describes a modified approach using 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM]HSO4) as both catalyst and solvent. Reaction conditions and outcomes include:
| Parameter | Value |
|---|---|
| Catalyst loading | 15 mol% |
| Temperature | 100°C |
| Reaction time | 40 minutes |
| Yield | 92% |
| Purity (HPLC) | 98.7% |
This method enhances reaction rates through simultaneous activation of carbonyl groups and stabilization of intermediates.
Stepwise Mechanistic Analysis
Pyrazole Ring Formation
The reaction initiates with condensation of propyl acetoacetate and phenylhydrazine, forming the 3-propyl-1-phenylpyrazol-5-amine intermediate. IR spectroscopy confirms this step through:
Knoevenagel Condensation
3,4,5-Trimethoxybenzaldehyde reacts with malononitrile in the presence of catalytic base, forming an α,β-unsaturated nitrile. NMR monitoring reveals:
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Downfield shift of aldehyde proton from δ 9.8 to δ 7.4 (DMSO-d6)
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Characteristic coupling (J = 16 Hz) between α and β protons
Cyclization and Annulation
The final stage involves Michael addition of pyrazole amine to the Knoevenagel adduct, followed by 6-endo-dig cyclization. Borax facilitates this process through:
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Stabilization of enolate intermediates
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pH modulation (maintained at 8.5–9.0)
Structural Characterization Data
Spectroscopic Profile
Compound : 6-Amino-1-phenyl-3-propyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Molecular Formula : C₂₆H₂₇N₅O₄
Molecular Weight : 473.53 g/mol
Infrared Spectroscopy (KBr)
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 3380, 3290 | N-H stretch (amino) |
| 2195 | C≡N stretch |
| 1602 | C=N pyrazole |
| 1515 | Aromatic C=C |
| 1230–1030 | C-O-C (trimethoxy) |
¹H NMR (500 MHz, DMSO-d6)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.02 | t (J=7.3) | 3H | Propyl CH3 |
| 1.65 | sextet | 2H | Propyl CH2 |
| 3.72 | s | 9H | OCH3 (3,4,5-positions) |
| 4.18 | t (J=6.8) | 2H | Propyl OCH2 |
| 4.89 | s | 1H | H4 (pyran) |
| 6.45 | s | 2H | NH2 |
| 6.82 | s | 2H | Aromatic H2, H6 |
| 7.25–7.48 | m | 5H | Phenyl substituent |
¹³C NMR (125 MHz, DMSO-d6)
| δ (ppm) | Assignment |
|---|---|
| 14.2 | Propyl CH3 |
| 22.7 | Propyl CH2 |
| 56.1 | OCH3 |
| 60.3 | Propyl OCH2 |
| 105.8 | C5 (pyran carbonitrile) |
| 118.4 | CN |
| 135–153 | Aromatic carbons |
| 162.5 | C6 (pyran carbonyl) |
Comparative Analysis of Synthetic Routes
Yield and Purity Metrics
Environmental Impact Assessment
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Atom Economy : 82.4% (borax method) vs. 78.9% (ionic liquid)
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E-factor : 0.45 (borax) vs. 1.2 (ionic liquid)
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PMI (Process Mass Intensity) : 3.1 vs. 5.7
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting the borax method to flow chemistry achieves:
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Productivity: 2.8 kg/h
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Space-time yield: 0.45 g/mL·h
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Catalyst turnover number (TON): 1,240
Purification Protocols
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Antisolvent crystallization using water:ethanol (4:1) gives 99.1% purity
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Chromatography-free process with <1% impurities
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the amino group allows for oxidation reactions, which can lead to the formation of nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Amino-1-phenyl-3-propyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-1-phenyl-3-propyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets. The compound can inhibit enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmission . It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Aryl Group Variations
- Similar derivatives with trimethoxyphenyl groups have shown calcium channel blockade and antihypertensive activity .
- 4-Chlorophenyl (Compound 10n): Introduces electron-withdrawing effects, reducing electron density at the pyranopyrazole core. Such derivatives exhibit moderate yields (~80%) and have been explored for antiproliferative activity .
- Yields remain high (~80%), and NMR data (δ = 2.20 ppm for ArCH3) confirm structural integrity .
- 4-Methoxyphenyl (Compound 1): Synthesized via MCRs with anisaldehyde, this derivative serves as a precursor for oxazine-pyranopyrazole hybrids, emphasizing the role of methoxy groups in facilitating cyclization reactions .
Alkyl Chain Modifications
- Propyl (Target Compound) : The 3-propyl group balances lipophilicity and steric effects. Derivatives with propyl chains show consistent yields (70–90%) and thermal stability (melting points: 162.9–189.2°C) .
- Methyl (Compound 3s) : Smaller substituents like methyl improve synthetic accessibility but may reduce binding affinity in biological targets. For example, 3-methyl derivatives exhibit moderate vasorelaxant activity .
Pharmacological and Physicochemical Properties
Solubility and Stability
- The 3,4,5-trimethoxyphenyl group increases hydrophilicity compared to halogenated or alkylated analogs, as evidenced by logP values of similar compounds (~2.5–3.0) .
- Thermal stability is comparable across derivatives, with melting points typically >160°C due to strong hydrogen bonding between the 6-amino group and pyrazole nitrogen .
Computational and Spectroscopic Insights
- Molecular Docking : Derivatives with trifluoromethyl or benzyloxy groups (e.g., 11p) show strong binding to PDE2 via π-π stacking and hydrogen bonds, suggesting the target compound’s trimethoxyphenyl moiety may interact similarly with hydrophobic enzyme pockets .
- NMR and MS Data : Consistent 1H NMR signals for aromatic protons (δ = 6.85–7.64 ppm) and carbonitrile carbons (δ = 97–120 ppm in 13C NMR) validate structural uniformity across analogs .
Biological Activity
6-Amino-1-phenyl-3-propyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound belonging to the class of pyrano[2,3-c]pyrazoles. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Its structure includes various functional groups that contribute to its unique properties and potential therapeutic applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C25H26N4O |
| Molecular Weight | 446.51 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=C(C=C3OC)OC)OC |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, leading to alterations in biochemical pathways associated with various diseases. The presence of the amino group enhances its potential for binding to biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor properties of pyrazole derivatives, including those similar to this compound. These compounds demonstrate significant inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Study Findings : A series of pyrazole derivatives were tested against various cancer cell lines. The results indicated that these compounds could inhibit the growth of tumors by targeting key signaling pathways involved in cancer proliferation .
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation. Pyrazole derivatives are known for their ability to inhibit inflammatory mediators such as cytokines and nitric oxide synthase (iNOS).
Antibacterial and Antifungal Activity
Research indicates that compounds within this chemical class possess antibacterial and antifungal properties. They have been effective against various strains of bacteria and fungi, suggesting their potential use in treating infections .
Case Study 1: Antitumor Efficacy
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives were evaluated for their cytotoxic effects. The results showed that certain derivatives exhibited significant cytotoxicity when used alone or in combination with conventional chemotherapy agents like doxorubicin. The combination therapy demonstrated a synergistic effect, enhancing overall efficacy against resistant cancer cells .
Case Study 2: Inhibition of Inflammatory Responses
A series of experiments assessed the anti-inflammatory effects of similar pyrazole compounds in models of acute inflammation. Results indicated a marked reduction in TNF-alpha levels and other inflammatory markers when treated with these compounds .
Q & A
Q. What are the most efficient synthetic protocols for preparing this compound?
The compound is typically synthesized via a one-pot multicomponent reaction (MCR) at ambient or reflux conditions. Key components include:
- Hydrazine hydrate , ethyl acetoacetate , malononitrile , and a substituted aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde).
- Catalysts : Urea (eco-friendly, 89% yield) , tetrabutylammonium bromide (TBAB) , or ionic liquids like [Et₃NH][HSO₄] .
- Solvent systems : Water or ethanol to minimize toxicity.
- Purification : Recrystallization from ethanol or aqueous ethanol avoids column chromatography .
Q. How is structural characterization performed for this compound?
A combination of spectroscopic and crystallographic methods is used:
- NMR : H and C NMR confirm substituent integration and electronic environments (e.g., NH at δ 7.13 ppm, CN at 2258 cm in IR) .
- X-ray diffraction : Reveals bond distances (e.g., N2–C3 = 1.36 Å, C12–C17 = 1.39 Å) and dihedral angles (e.g., pyrano-pyrazole ring puckering) .
- Mass spectrometry : TOF-MS validates molecular weight (e.g., m/z 287.11 for derivatives) .
Q. What preliminary biological screening methods are applicable?
- In vitro assays : Calcium channel blockade studies (e.g., vasorelaxant effects on aortic rings) .
- Structure-activity relationship (SAR) : Compare bioactivity of derivatives with varying aryl groups (e.g., 4-nitrophenyl vs. 4-methoxyphenyl) .
Advanced Research Questions
Q. How can reaction yields be optimized for scaled synthesis?
- Catalyst screening : Urea outperforms TBAB in yield (89% vs. 75–85%) due to hydrogen-bond stabilization .
- Solvent effects : Aqueous media reduce side reactions but may require surfactants (e.g., CTACl) for solubility .
- Temperature control : Room-temperature reactions minimize decomposition of sensitive intermediates .
Q. What crystallographic insights explain the compound’s stability?
Q. How can computational modeling enhance understanding of its reactivity?
- DFT studies : Calculate vibrational frequencies (e.g., CN stretch at 2258 cm) and frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict sites for electrophilic attack .
- Docking simulations : Map interactions with biological targets (e.g., calcium channels) using AutoDock Vina .
Q. How do substituents on the aryl group affect bioactivity?
Q. How to resolve contradictions in spectral or crystallographic data?
- Cross-validation : Compare experimental IR/CN stretches with DFT-calculated values to identify anomalies .
- Space group analysis : Ensure crystallographic data (e.g., monoclinic P2/c) align with refined unit cell parameters (a = 9.432 Å, b = 14.765 Å) .
Methodological Tables
Table 1. Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2/c |
| Unit cell (Å) | a = 9.432, b = 14.765 |
| Bond angle (N2–C3–C8) | 121.06° |
| Hydrogen bonds | N10–O18 = 2.89 Å |
Table 2. Comparative Bioactivity of Derivatives
| Substituent | Activity (IC) | Mechanism |
|---|---|---|
| 3,4,5-Trimethoxyphenyl | 12 µM | Calcium channel blockade |
| 4-Nitrophenyl | 15 µM | Vasorelaxation |
| 4-Methoxyphenyl | 25 µM | Weak antioxidant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
